N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride, also known as FMe-β-Ala-NH~2~ HCl, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of beta-alanine derivatives and has been synthesized using various methods.
Scientific Research Applications
1. Separation and Chromatography Techniques
N1-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride and its derivatives play a significant role in chromatography, particularly in the separation of substituted beta-alanine derivatives. Yanqiang Chen et al. (2005) demonstrated the use of 3-substituted beta-alanines, including variants similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in high-performance liquid chromatography. This application is critical in analytical chemistry for separating complex mixtures and identifying individual components (Yanqiang Chen, X. Qiu, & Xiu-zhu Xu, 2005).
2. Synthesis and Pharmacological Properties
R. Milius et al. (1991) discussed the synthesis and receptor binding characteristics of N-substituted tropane derivatives, which include compounds structurally related to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. Such compounds are essential in developing ligands with high affinity for specific receptors, contributing to the understanding of receptor interactions and drug development (R. Milius, J. Saha, B. Madras, & J. Neumeyer, 1991).
3. Material Science and Organic Electronics
D. Gao et al. (2004) utilized fluoro-materials, similar in structure to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in the context of organic electronics. They synthesized a molecule for use as an anode buffer layer in organic light-emitting devices (OLEDs), highlighting the relevance of such compounds in advancing technology in material sciences and electronic devices (D. Gao, Mei-Yee Chan, et al., 2004).
4. Analytical Techniques in Biochemistry
K. Imai and Yoshihiko Watanabe (1981) investigated the fluorimetric determination of secondary amino acids using compounds similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. This research is crucial for the development of sensitive and specific analytical methods for amino acid detection, which has broad applications in biochemistry and medical diagnostics (K. Imai & Yoshihiko Watanabe, 1981).
properties
IUPAC Name |
3-amino-N-(4-fluoro-3-methylphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMRPZKICMYME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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